molecular formula C19H20N4O3S B2587251 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 392240-71-0

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2587251
CAS No.: 392240-71-0
M. Wt: 384.45
InChI Key: ARZJPKULXYSBBM-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and material science. The adamantane moiety in the compound provides unique structural and chemical properties, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves the following steps:

Chemical Reactions Analysis

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes .

Comparison with Similar Compounds

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide can be compared with other similar compounds, such as:

  • N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
  • N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
  • (4-bromophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine

These compounds share the adamantane and thiadiazole moieties but differ in their substituents, which can lead to variations in their chemical and biological properties .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c24-16(14-3-1-2-4-15(14)23(25)26)20-18-22-21-17(27-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZJPKULXYSBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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